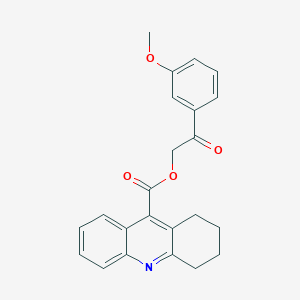

2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate, also known as MEM-1414, is a chemical compound that has been the subject of scientific research due to its potential use in treating various diseases.

Scientific Research Applications

DNA Intercalation and Antimitotic Agents

A study on the DNA intercalating properties of tetrahydro-9-aminoacridines highlighted the synthesis of derivatives including tetrahydro m-AMSA, exploring their capability of intercalative binding to DNA. This research suggests potential applications in developing drugs that target DNA structures in cancer therapy (Dinesen et al., 1990).

Chemiluminogenic Properties

The chemiluminogenic (CL) properties of acridinium compounds have been extensively studied, revealing potential uses in analytical chemistry for the detection of hydrogen peroxide and other analytes, based on their emission spectra and efficiencies (Krzymiński et al., 2010).

Synthesis of Ester-Substituted Dihydroacridine Derivatives

Research on the synthesis and spectroscopic properties of dihydroacridine derivatives demonstrates their potential in material science, particularly due to their high quantum yields and solvatochromic behaviors, which could be valuable in developing new photoluminescent materials (Suzuki et al., 2016).

Antiprotozoal Activity

Compounds related to 2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate have shown strong in vitro antiparasitic properties against Leishmania infantum, suggesting their utility in developing new antiprotozoal drugs. This activity varies with the nature of substituents, indicating the compounds' potential as multitarget drugs for parasitic infections (Di Giorgio et al., 2003).

Antimicrobial and Antioxidant Studies

Lignan conjugates synthesized via cyclopropanation of related compounds demonstrated significant antimicrobial and antioxidant activities , highlighting their potential in pharmaceutical applications for treating infections and preventing oxidative stress-related diseases (Raghavendra et al., 2016).

properties

IUPAC Name |

[2-(3-methoxyphenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-27-16-8-6-7-15(13-16)21(25)14-28-23(26)22-17-9-2-4-11-19(17)24-20-12-5-3-10-18(20)22/h2,4,6-9,11,13H,3,5,10,12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHSYHRBMBSEOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415809.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)

![5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415815.png)

![methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2415820.png)

![2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2415823.png)

![(Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415831.png)